3-[(4-methylphenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
This compound is a pyrido[2,3-d]pyrimidine derivative, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, pigments, and agrochemicals .
Molecular Structure Analysis
The compound contains a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing a pyridine and a pyrimidine ring. It also has phenyl groups attached to the pyrimidine ring, one of which has a trifluoromethyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other pyrido[2,3-d]pyrimidines. The presence of the trifluoromethyl group could make the compound more electrophilic and susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and permeability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2/c1-15-7-9-16(10-8-15)13-29-21(30)19-6-3-11-27-20(19)28(22(29)31)14-17-4-2-5-18(12-17)23(24,25)26/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHUYVAZAIINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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